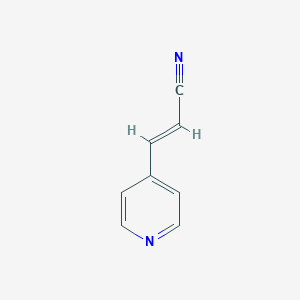

3-(Pyridin-4-yl)acrylonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-pyridin-4-ylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c9-5-1-2-8-3-6-10-7-4-8/h1-4,6-7H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUZXVVBRCEDTF-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Approaches

The direct formation of the carbon-carbon double bond in 3-(pyridin-4-yl)acrylonitrile is predominantly achieved through condensation reactions, with the Knoevenagel condensation being a primary and extensively studied method.

Knoevenagel Condensation Protocols

The Knoevenagel condensation, a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group followed by a dehydration reaction, is a cornerstone for the synthesis of this compound. This reaction typically involves the condensation of pyridine-4-carboxaldehyde with an active methylene compound like malononitrile (B47326). acgpubs.org

A diverse array of catalytic systems has been employed to facilitate the Knoevenagel condensation for the synthesis of this compound and related compounds, with a significant focus on developing environmentally benign and efficient protocols.

Homogeneous Catalysts: Traditional methods often utilize basic catalysts such as piperidine (B6355638) and β-alanine. tandfonline.com For instance, the Knoevenagel-Doebner modification employs piperidine as a catalyst in conjunction with pyridine (B92270) as a solvent, particularly when using malonic acid as the active methylene compound, which subsequently undergoes decarboxylation. tandfonline.com

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, such as difficulty in separation and recycling, various heterogeneous catalysts have been investigated. These include:

Metal Oxides and Nanoparticles: Catalysts like Al2O3, nano-Fe3O4, and calcium ferrite (B1171679) nanoparticles have demonstrated high efficiency. orientjchem.orgresearchgate.net Calcium ferrite nanoparticles, for example, act as a magnetically separable and reusable catalyst, promoting the reaction under greener conditions. orientjchem.org

Modified Silicas and Zeolites: Materials such as amine-functionalized mesoporous silica (B1680970) and zeolites have been used to provide a solid support for the catalytic sites, enhancing stability and reusability. researchgate.net

Metal-Organic Frameworks (MOFs): MOFs based on pyridine-2,3-dicarboxylate have been shown to be effective and reusable catalysts for the Knoevenagel condensation under mild conditions. acs.org

Natural and Bio-based Catalysts: In a move towards greener chemistry, extracts from agro-waste, such as those from the pods of Acacia concinna, have been successfully used as a catalyst and solvent system. acgpubs.orgderpharmachemica.com These extracts, being basic in nature due to the presence of alkali and alkaline earth metal carbonates and hydroxides, effectively catalyze the condensation. acgpubs.org Similarly, biogenic calcium and barium carbonates have been used as basic heterogeneous catalysts. mdpi.com

Reaction Conditions: The reaction conditions are highly dependent on the chosen catalytic system. While some traditional methods require elevated temperatures and organic solvents like pyridine or toluene (B28343), many modern approaches focus on milder and more environmentally friendly conditions. tandfonline.comderpharmachemica.com Solvent-free conditions, often coupled with microwave irradiation, have been shown to be highly effective, leading to shorter reaction times and high yields. researchgate.net Aqueous media are also increasingly being used as a green solvent. researchgate.net

Table 1: Catalytic Systems for Knoevenagel Condensation

| Catalyst | Active Methylene Compound | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Piperidine/Pyridine | Malonic acid | Reflux | Not specified | tandfonline.com |

| Calcium Ferrite NPs | Malononitrile | Not specified | Excellent | orientjchem.org |

| Agro-waste extract | Malononitrile | Room Temperature, Stirring | 90 | acgpubs.org |

| Squaric acid | Malononitrile | EtOH:H2O (1:1), Room Temperature | 88-92 | tandfonline.com |

| tBuOK | 4-cyanopyridine | Microwave, Solvent-free | 41 | researchgate.net |

The Knoevenagel condensation can potentially lead to the formation of both E and Z isomers of this compound. However, the literature predominantly reports the formation of the E isomer as the major or exclusive product under many conditions. researchgate.net The stereochemical outcome is influenced by the reaction mechanism and the relative thermodynamic stability of the isomers, with the E isomer generally being more stable due to reduced steric hindrance.

Achieving stereoselective control is crucial as the biological activity and material properties of the isomers can differ significantly. researchgate.netnih.gov While some synthetic methods inherently favor the formation of one isomer, post-synthetic isomerization can also be employed to enrich the desired stereoisomer. For instance, UV irradiation or thermal treatment can induce Z/E isomerization, often leading to a photostationary state or a thermodynamically controlled equilibrium. researchgate.netnih.gov In some cases, the choice of catalyst and reaction conditions can influence the stereoselectivity. For example, specific catalytic systems have been developed for the stereoselective synthesis of either (E)- or (Z)- isomers of related α,β-unsaturated compounds. nih.gov However, for this compound itself, detailed studies focusing on achieving high stereoselectivity for the less stable Z isomer are less common.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. nih.gov While direct MCRs for the synthesis of this compound are not extensively documented, related heterocyclic systems are frequently assembled using MCRs where a Knoevenagel-type condensation is a key step. nih.govresearchgate.net For example, pyrazolo[3,4-b]pyridine derivatives can be synthesized via a one-pot, three-component reaction of an aldehyde, malononitrile, and an aminopyrazole. researchgate.net In these strategies, the arylidene intermediate, analogous to this compound, is formed in situ and then undergoes further cyclization reactions. The use of ionic liquids as solvents can facilitate these MCRs, sometimes even without an added catalyst. researchgate.netsemanticscholar.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles. univpancasila.ac.id The synthesis of this compound and its derivatives has been successfully achieved using microwave irradiation, particularly in the context of the Knoevenagel condensation. researchgate.netresearchgate.netmdpi.com

Microwave-assisted Knoevenagel condensation of pyridine-4-carboxaldehyde with 2-(benzo[d]thiazol-2-yl)acetonitrile under solvent-free conditions has been reported to produce (E)-2-(benzo[d]thiazol-2-yl)-3-(pyridin-4-yl)acrylonitrile in moderate yields with significantly reduced reaction times. researchgate.net Similarly, the synthesis of pyrazolo[3,4-b]pyridine-spirocycloalkanediones, which involves an initial Knoevenagel-type condensation, has been efficiently carried out using microwave irradiation. researchgate.net The development of microwave-assisted, three-component, one-pot procedures for synthesizing related heterocyclic systems highlights the utility of this technology in streamlining synthetic routes. acs.org

Derivatization and Functionalization Strategies

The chemical reactivity of this compound allows for a variety of derivatization and functionalization strategies, enabling the synthesis of a wide range of more complex molecules. The electron-deficient nature of the pyridine ring and the presence of the activated carbon-carbon double bond and the nitrile group are key to its reactivity.

The pyridine nitrogen can be quaternized, for example, through a microwave-assisted SN2-type reaction with iodoethane (B44018) in acetonitrile, to form the corresponding pyridinium (B92312) salt. mdpi.com The pyridine ring itself can undergo C-H functionalization, although this is often challenging due to its electron-deficient nature. researchgate.netacs.org Strategies to achieve this include the use of pyridinium salts or photocatalytic methods. acs.org

The activated double bond is susceptible to nucleophilic attack. For example, the reaction of (E)-2-(benzo[d]thiazol-2-yl)-3-(pyridin-4-yl)acrylonitrile with malononitrile leads to the formation of a pyrido[2,1-b] orientjchem.orgresearchgate.netbenzothiazole derivative through a Michael addition followed by cyclization. researchgate.net This highlights the potential of this compound as a precursor for the synthesis of fused heterocyclic systems.

Heterocyclic Annulation and Cyclization Reactions

The structure of this compound, featuring a conjugated system with both a nitrile and a pyridine ring, makes it an excellent substrate for heterocyclic annulation and cyclization reactions. These reactions leverage the electrophilic nature of the β-carbon and the dienophilic/dipolarophilic potential of the double bond and nitrile group to construct various ring systems.

One notable application is in the synthesis of fused pyridine derivatives. For instance, the reaction of 2-(benzo[d]thiazol-2-yl)-3-(pyridin-4-yl)acrylonitrile with malononitrile yields 1-amino-3-(pyridin-4-yl)-3H-pyrido[2,1-b] researchgate.netmdpi.combenzothiazole-2,4-dicarbonitrile. researchgate.net This transformation proceeds via an initial Michael addition followed by an intramolecular cyclization and tautomerization, showcasing a domino reaction sequence to build a complex polycyclic system. researchgate.net

Furthermore, related pyridine-containing enones and acrylonitriles can undergo divergent annulation pathways depending on the reaction conditions and reagents. For example, the reaction of (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile with methyl nitroacetate (B1208598) can selectively produce diverse heterocycles like quinolizin-4-ones, isoxazoles, or indolizines. acs.org These reactions highlight the versatility of the pyridine-acrylonitrile scaffold in constructing a library of heterocyclic compounds. The reaction often involves a binucleophile which attacks the α,β-unsaturated system, leading to ring-opening of a part of the molecule, followed by recyclization into a new heterocyclic ring. tandfonline.comnih.gov

Table 1: Examples of Heterocyclic Annulation Reactions

| Starting Material Derivative | Reagent(s) | Product Type | Ref. |

|---|---|---|---|

| 2-(Benzo[d]thiazol-2-yl)-3-(pyridin-4-yl)acrylonitrile | Malononitrile | Pyrido[2,1-b] researchgate.netmdpi.combenzothiazole | researchgate.net |

| (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile | Methyl nitroacetate | Quinolizin-4-one, Isoxazole, or Indolizine | acs.org |

| 3-(Chromonyl)acrylonitrile | Acetylacetone, Piperidine | Functionalized Benzophenone | tandfonline.com |

| 3-Formylchromone | Acetoacetamide, Piperidinium acetate | Acyl Pyridone | tandfonline.com |

Michael Addition Pathways and Mechanistic Considerations

The Michael addition, or conjugate addition, is a fundamental transformation for this compound. wikipedia.orgmasterorganicchemistry.com The electron-withdrawing properties of both the nitrile group and the pyridine ring render the carbon-carbon double bond electron-deficient. This polarization makes the β-carbon atom electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com The reaction is a cornerstone for C-C, C-N, C-O, and C-S bond formation. nih.goveurekaselect.com

The general mechanism involves the addition of a Michael donor (a nucleophile, often an enolate or other stabilized carbanion) to the β-carbon of the acrylonitrile (B1666552) (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com This process is typically catalyzed by a base, which deprotonates a pro-nucleophile to generate the active Michael donor. eurekaselect.com The addition step forms a new C-C single bond and a resonance-stabilized enolate intermediate, which is subsequently protonated by a proton source (such as the solvent or the conjugate acid of the base) to yield the final adduct. masterorganicchemistry.comyoutube.com

A key mechanistic aspect in reactions involving olefinic pyridines is the potential for the pyridine nitrogen to stabilize the anionic intermediate formed after the initial nucleophilic attack. nsf.gov This stabilization can enhance the kinetic stability of the Michael adduct intermediate, allowing for subsequent reactions with other electrophiles before protonation. nsf.gov A wide variety of nucleophiles can act as Michael donors, including organometallic reagents, enamines, and heterocycles like imidazoles. masterorganicchemistry.comnsf.govd-nb.info

Table 2: Nucleophiles (Michael Donors) for Conjugate Addition

| Nucleophile Class | Example | Product Type | Ref. |

|---|---|---|---|

| Organometallic Reagents | Organolithium Reagents | Functionalized Propanenitriles | nsf.gov |

| Carbon Nucleophiles | Enolates (e.g., from malonates) | Substituted Glutarates | wikipedia.orgmasterorganicchemistry.com |

| Nitrogen Nucleophiles | Imidazoles, Amines | Aza-Michael Adducts | eurekaselect.comd-nb.info |

| Sulfur Nucleophiles | Thiols | Thia-Michael Adducts | nih.gov |

Reactivity with Activated Methylene Compounds

Activated methylene compounds are a particularly important class of nucleophiles for reactions with this compound. These reagents, characterized by a CH₂ group flanked by two electron-withdrawing groups (e.g., CN, COOR, COR), are readily deprotonated by mild bases to form stabilized carbanions. amazonaws.com

The reaction of this compound with these nucleophiles typically initiates with a Michael addition. researchgate.net Depending on the substrate and reaction conditions, this initial adduct can be a stable final product or an intermediate that undergoes further intramolecular reactions.

For example, the reaction of a this compound derivative with malononitrile can lead directly to a fused heterocyclic system through a subsequent cyclization reaction. researchgate.net Similarly, reactions with compounds like ethyl cyanoacetate (B8463686) or β-ketoesters can be used to build highly functionalized acyclic compounds or serve as a tandem Michael addition-cyclization sequence to construct new carbocyclic and heterocyclic rings. tandfonline.comamazonaws.com These reactions are highly valuable in synthetic chemistry as they allow for the rapid assembly of complex molecular scaffolds from simple precursors. amazonaws.com

Table 3: Reactions with Activated Methylene Compounds

| Activated Methylene Compound | Base/Catalyst | Typical Reaction Pathway | Resulting Structure | Ref. |

|---|---|---|---|---|

| Malononitrile | TEA / Ammonium Acetate | Michael Addition / Cyclization | Substituted Pyridine / Fused Pyridine | researchgate.netamazonaws.com |

| Ethyl Cyanoacetate | Ammonium Acetate | Michael Addition / Cyclization | Substituted Pyridone | amazonaws.com |

| 2,4-Pentanedione (Acetylacetone) | Ammonium Acetate | Michael Addition / Ring Cleavage / Cyclization | Substituted Pyridine | nih.gov |

| Diethyl Malonate | Pyridine | Michael Addition | Functionalized Acrylic Acid Ester | nih.gov |

Displacement Reactions Involving Benzotriazole (B28993) Ring Systems

Benzotriazole and its derivatives are well-established as versatile synthetic auxiliaries, often acting as excellent leaving groups in displacement reactions. researchgate.net In the context of this compound chemistry, this reactivity is exploited in a unique synthetic sequence.

A key intermediate, 3-(1H-benzotriazol-1-yl)-3-(pyridin-4-yl)acrylonitrile, can be synthesized. researchgate.net This compound serves as a substrate for an unusual displacement reaction where the benzotriazole ring is expelled. The reaction pathway can lead to the formation of compounds like E/Z 2-(3-imino-2-benzofuran-1(3H)-ylidene)acetonitriles. researchgate.net This transformation involves an intramolecular nucleophilic attack from another part of the molecule, displacing the benzotriazolyl group. The stability of the benzotriazole anion makes it an excellent leaving group, facilitating the cyclization process. researchgate.net

This methodology demonstrates the utility of benzotriazole as a "synthetic handle" that can be introduced onto the acrylonitrile backbone to facilitate subsequent, often complex, chemical transformations that would otherwise be difficult to achieve. researchgate.net

Functionalization of the Pyridine Moiety

Beyond the reactions of the acrylonitrile portion, the pyridine ring itself can be a site for further functionalization, although its electron-deficient nature presents specific challenges. uiowa.edu

Reduction and Modification of the Acrylonitrile Group The pyridine ring influences the reactivity of the side chain. For example, the carbon-carbon double bond of (E)-3-(pyridin-4-yl)acrylonitrile can be selectively reduced. Catalytic hydrogenation using 10% Palladium on carbon (Pd/C) effectively reduces the alkene to yield 3-(pyridin-4-yl)propanenitrile. uiowa.edu

Reactions at the Pyridine Ring Direct electrophilic aromatic substitution on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom. However, specific methods have been developed for such transformations.

Nitration: The nitration of pyridines can be achieved using reagents like dinitrogen pentoxide, often involving the formation of an N-nitro pyridinium intermediate, which then rearranges. ntnu.no

Metallation: A more versatile strategy for functionalizing the pyridine ring is through metallation. The use of strong bases or directed metalation agents can deprotonate the pyridine ring, creating a nucleophilic organometallic intermediate. This intermediate can then react with a variety of electrophiles to introduce new substituents onto the ring. chim.itd-nb.info For instance, treatment with reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) can facilitate zincation, allowing for subsequent cross-coupling reactions. d-nb.info

N-Oxide Formation: The pyridine nitrogen can be oxidized to an N-oxide, which alters the reactivity of the ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions.

These strategies provide pathways to modify the core pyridine structure of this compound, enabling the synthesis of a wide array of substituted analogs. uiowa.edu

Advanced Structural Elucidation and Supramolecular Architecture

Spectroscopic Characterization Techniques

Spectroscopy offers a powerful lens to probe the molecular framework of 3-(Pyridin-4-yl)acrylonitrile, with each method providing unique insights into its constituent parts.

While specific experimental NMR spectra for the parent this compound are not extensively detailed in the surveyed literature, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectral data can be predicted based on its chemical structure and data from closely related derivatives. rsc.orgdoi.orgresearchgate.net

¹H NMR: The spectrum would feature distinct signals for the vinyl and pyridyl protons. The protons of the pyridine (B92270) ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The two protons ortho to the nitrogen (H-2, H-6) would likely appear as a doublet downfield (around δ 8.6-8.8 ppm) due to the deshielding effect of the nitrogen atom. The two protons meta to the nitrogen (H-3, H-5) would appear as another doublet further upfield (around δ 7.3-7.5 ppm). The vinyl protons on the acrylonitrile (B1666552) moiety would show characteristic shifts, with their coupling constant (J-value) confirming the stereochemistry (typically E or trans configuration from the usual synthesis methods).

¹³C NMR: The carbon spectrum would complement the proton data. The carbon of the nitrile group (C≡N) is expected in the δ 115-120 ppm range. doi.org The carbons of the pyridine ring would have characteristic shifts, with the carbons adjacent to the nitrogen appearing at lower field. The olefinic carbons (C=C) of the acrylonitrile bridge would also be identifiable in the δ 100-150 ppm region.

Expected ¹H and ¹³C NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | 8.6 - 8.8 | Doublet | Protons on pyridine ring ortho to Nitrogen |

| ¹H | 7.3 - 7.5 | Doublet | Protons on pyridine ring meta to Nitrogen |

| ¹H | 7.4 - 7.6 | Doublet | Vinyl proton adjacent to pyridine ring |

| ¹H | 5.9 - 6.1 | Doublet | Vinyl proton adjacent to nitrile group |

| ¹³C | ~150 | Singlet | Pyridine carbons adjacent to Nitrogen |

| ¹³C | ~121 | Singlet | Pyridine carbons meta to Nitrogen |

| ¹³C | ~142 | Singlet | Quaternary pyridine carbon |

| ¹³C | ~145 | Singlet | Vinyl carbon attached to pyridine |

| ¹³C | ~105 | Singlet | Vinyl carbon attached to nitrile |

Note: The table presents expected values based on general principles and data from analogous structures; specific experimental values may vary.

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within the this compound molecule. The spectrum is characterized by sharp, strong absorption bands corresponding to the nitrile and alkene moieties.

The most prominent feature is the C≡N stretching vibration, which typically appears as an intense and sharp peak. For aromatic nitriles, conjugation lowers the frequency of this peak into the 2200-2240 cm⁻¹ range. spectroscopyonline.com The stretching of the carbon-carbon double bond (C=C) of the acrylonitrile linker and within the pyridine ring gives rise to absorptions in the 1590-1650 cm⁻¹ region. rsc.orgmasterorganicchemistry.com

Characteristic IR Absorption Frequencies

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Pyridine) | Stretching | 3000 - 3100 | Medium |

| C≡N (Nitrile) | Stretching | 2200 - 2240 | Strong, Sharp |

| C=C (Alkene/Aromatic) | Stretching | 1590 - 1650 | Medium to Strong |

Mass spectrometry confirms the molecular weight of the compound. This compound has a molecular formula of C₈H₆N₂ and a molecular weight of 130.15 g/mol . bldpharm.comsigmaaldrich.com In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 130. Using soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is often detected at m/z 131. rsc.org

Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₆N₂ |

| Molecular Weight | 130.15 |

| Molecular Ion Peak (M⁺) | m/z 130 |

Crystallographic Analysis and Solid-State Structural Insights

X-ray crystallography provides definitive proof of molecular structure and reveals how molecules arrange themselves in the solid state, which is crucial for understanding a material's properties.

While a specific single-crystal X-ray structure for the unsubstituted this compound is not available in the reviewed literature, extensive studies on its close derivatives provide significant insights into its likely solid-state structure. mdpi.commdpi.com Derivatives frequently crystallize in monoclinic (e.g., P2₁/c, P2₁) or orthorhombic (e.g., Pbcn, Pna2₁) space groups. doi.orgmdpi.commdpi.comresearchgate.net

Crystallographic Data for Closely Related Compounds

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Ref. |

|---|---|---|---|---|

| (2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-4-yl)-prop-2-enenitrile | Orthorhombic | Pbcn | π–π stacking | mdpi.com |

| (Z)-2-(pyridin-4-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile | Monoclinic | P2₁ | C-H···N, C-H···O, C-H···π | mdpi.com |

The dihedral angle between the plane of the pyridine ring and the plane of the vinyl group is of particular interest. In (Z)-2-(pyridin-4-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile, the moiety composed of the pyridine ring and the -CH=CCN- group was found to be out of the molecular plane, though more coplanar than its ortho- and meta-isomers. mdpi.comsemanticscholar.org For this para-substituted derivative, the torsion angles involving the vinyl bridge and the aromatic ring were reported to be around 11-13°. mdpi.comresearchgate.net In other complex derivatives, the pyridine ring can be twisted significantly relative to other parts of the molecule, with dihedral angles reported in the range of 35-40°. nih.gov It is also commonly observed that the pyridyl nitrogen atom adopts an anti conformation with respect to the orientation of the cyano group. iucr.org This suggests that while there is significant conjugation across the molecule, steric and electronic factors induce a degree of torsional twist.

Polymorphism and Its Influence on Solid-State Arrangement

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical phenomenon in materials science, as different polymorphs can exhibit distinct properties. In the realm of pyridylacrylonitrile derivatives, polymorphism has been observed and studied. For instance, (Z)-3-(4-(dimethylamino)phenyl)-2-(pyridin-4-yl)acrylonitrile has been shown to exhibit at least two polymorphs with different crystal habits and colors. mdpi.comrsc.org One polymorph crystallizes in a monoclinic P2₁/c space group with one molecule in the asymmetric unit (Z' = 1), presenting as orange crystals. mdpi.comrsc.org Another reported form has two molecules in the asymmetric unit (Z' = 2) and appears as yellow blocks. mdpi.comrsc.org

This difference in the number of molecules in the asymmetric unit and the resulting packing arrangements directly influences the solid-state properties of the material. The study of such polymorphic systems is crucial for controlling the desired characteristics of functional materials. While specific polymorphs of the parent this compound have not been detailed in the literature, the behavior of its derivatives strongly suggests that it too could exhibit polymorphic tendencies under different crystallization conditions. The exploration of solvent systems and crystallization techniques is a promising avenue for discovering new polymorphic forms of this and related compounds.

Intermolecular Interactions and Crystal Engineering

The assembly of molecules into a specific crystalline architecture is directed by a variety of non-covalent interactions. Crystal engineering aims to understand and utilize these interactions to design new solids with desired structures and properties. In the case of this compound derivatives, a combination of hydrogen bonds, halogen bonds, and π-stacking interactions are the primary forces governing their supramolecular structures.

Quantitative Analysis of Non-Covalent Interactions

A detailed understanding of the strength and nature of non-covalent interactions is essential for rational crystal design. Theoretical calculations, such as those employing the PIXEL method, Density Functional Theory (DFT), and the Quantum Theory of Atoms in Molecules (QTAIM), provide quantitative insights into the energies of these interactions.

In the absence of strong classical hydrogen bond donors, weak C-H···N and C-H···Halogen hydrogen bonds play a significant role in the crystal packing of pyridylacrylonitrile derivatives. The nitrogen atom of the pyridine ring is a common acceptor for C-H···N interactions, linking molecules into extended networks. In halogenated derivatives, C-H···Halogen interactions are also prevalent. Quantitative studies on (Z)-3-(4-halophenyl)-2-(pyridin-yl)acrylonitriles have shown that these weak hydrogen bonds are crucial for the stabilization of the crystal structures. rsc.org

| Interaction Type | Typical Donor | Typical Acceptor | Role in Crystal Packing |

| C-H···N | Aromatic C-H | Pyridine Nitrogen | Formation of chains and sheets |

| C-H···Halogen | Aromatic C-H | Halogen atom (F, Cl, Br) | Stabilization of molecular packing |

In halogen-substituted derivatives of this compound, halogen···halogen interactions can be a key structure-directing force. These interactions, arising from the anisotropic distribution of electron density on the halogen atom (the σ-hole concept), can significantly influence the molecular assembly. The strength and geometry of these interactions depend on the nature of the halogen atom.

Pi-stacking interactions between the aromatic pyridine and phenyl rings are a dominant feature in the solid-state structures of many this compound derivatives. These interactions can adopt various geometries, including parallel, anti-parallel, and slipped-parallel arrangements. The specific geometry has a profound impact on the electronic properties of the material. For instance, in a series of (Z)-3-(4-halophenyl)-2-(pyridin-yl)acrylonitriles, four different π-stacking dimer motifs were identified, with hetero anti-parallel and slipped anti-parallel π···π interactions exhibiting the highest stabilization energies, reaching up to -10.6 kcal/mol. rsc.org

| Pi-Stacking Geometry | Description | Stabilization Energy (Example) |

| Homo parallel | Identical rings stacked directly on top of each other. | - |

| Homo slipped parallel | Identical rings stacked in a parallel but offset manner. | - |

| Hetero anti-parallel | Different aromatic rings stacked in an anti-parallel fashion. | -10.6 kcal/mol |

| Hetero anti-parallel slipped | Different aromatic rings stacked in an anti-parallel and offset manner. | -9.1 kcal/mol |

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

For (Z)-3-(4-halophenyl)-2-(pyridin-yl)acrylonitrile derivatives, Hirshfeld surface analysis has revealed the relative importance of various non-covalent interactions. rsc.org The 2D fingerprint plots allow for a direct comparison of the interaction patterns between different polymorphs and derivatives.

The table below, derived from studies on related acrylonitrile derivatives, illustrates the typical contributions of different intermolecular contacts to the Hirshfeld surface.

| Contact Type | Percentage Contribution (Example) | Key Features in Fingerprint Plot |

| H···H | ~30-40% | Large, diffuse region |

| C···H/H···C | ~20-30% | "Wings" on either side of the diagonal |

| N···H/H···N | ~10-15% | Sharp "spikes" |

| Halogen···H/H···Halogen | ~10-20% | Distinct regions depending on the halogen |

| C···C | ~5-10% | Indicates π-stacking interactions |

PIXEL Energy Calculations for Interaction Energy Quantification

The PIXEL method, based on a Coulomb-London-Pauli formalism, is a powerful tool for quantifying the energetic contributions of various intermolecular interactions within a crystal lattice. It dissects the total interaction energy into Coulombic (electrostatic), polarization, dispersion, and repulsion components, offering a detailed picture of the forces at play.

Studies on various (Z)-acrylonitrile derivatives containing a pyridyl moiety have utilized PIXEL calculations to identify and rank the most significant dimeric motifs responsible for stabilizing the crystal structure. rsc.orgfrontiersin.orgfrontiersin.org For a series of (Z)-3-(4-halophenyl)-2-(pyridin-4-yl)acrylonitriles, PIXEL analysis revealed that the crystal structures are stabilized by a combination of weak intermolecular C–H⋯N, C–H⋯halogen, halogen⋯halogen, and π-stacking interactions, in the absence of strong classical hydrogen bonds. rsc.org

The analysis identified four distinct π-stacking dimer motifs: homo parallel, homo slipped parallel, hetero anti-parallel, and hetero anti-parallel slipped. rsc.org Notably, the hetero anti-parallel and slipped anti-parallel π⋯π interactions were found to be the most stabilizing, with interaction energies of -10.6 kcal mol⁻¹ and -9.1 kcal mol⁻¹, respectively. rsc.org This highlights the dominant role of π-stacking in the supramolecular assembly of these compounds. rsc.org

Table 1: PIXEL Calculated Interaction Energies for Dimeric Motifs in (Z)-3-(4-halophenyl)-2-(pyridin-4-yl)acrylonitrile Derivatives rsc.org

| Dimer Motif | Interaction Energy (kcal/mol) |

| Hetero Anti-Parallel π···π | -10.6 |

| Hetero Slipped Anti-Parallel π···π | -9.1 |

Note: This table presents the most significant stabilization energies identified in the study.

Quantum Theory of Atoms in Molecules (QTAIM) for Interaction Strength Evaluation

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing electron density topology to characterize chemical bonding, including weak non-covalent interactions. By locating bond critical points (BCPs) in the electron density between interacting atoms, QTAIM can evaluate the strength and nature of these interactions.

In the study of (Z)-3-(4-halophenyl)-2-(pyridin-yl)acrylonitriles, QTAIM calculations were employed alongside PIXEL analysis to provide a more profound understanding of the intermolecular interactions. rsc.org This dual approach allows for the quantification of interaction energies via PIXEL and the detailed electronic-level characterization of these contacts through QTAIM. rsc.org

Electronic Structure and Photophysical Properties

Optical and Luminescent Characteristics

Aggregation-Induced Emission (AIE) Phenomena and Solid-State Fluorescence

A remarkable characteristic of many pyridinyl acrylonitrile (B1666552) derivatives is their fluorescence behavior, particularly the phenomenon of Aggregation-Induced Emission (AIE). nih.gov In this process, the molecule is weakly or non-emissive when dissolved in a good solvent but becomes highly luminescent upon aggregation or in the solid state. iucr.orgnih.gov This behavior is contrary to the more common aggregation-caused quenching (ACQ) seen in many fluorophores, where close packing in the solid state leads to non-radiative decay pathways and quenches fluorescence. mdpi.com

The AIE effect in these compounds is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state. nih.gov In solution, the molecule can dissipate excitation energy through non-radiative pathways involving the rotation or vibration of its constituent parts. In the solid state, these motions are physically hindered by neighboring molecules, which blocks the non-radiative decay channels and forces the molecule to release its energy radiatively as fluorescence. nih.gov

For example, 2-(pyridin-4-yl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile is very weakly fluorescent in solution but displays strong fluorescence in the solid state with an emission maximum at 604 nm. nih.gov However, its solid-state fluorescence quantum yield (Φf) was found to be relatively low at 0.006. nih.govresearchgate.net In a comparative study of isomers, the related compound 2-(pyridin-3-yl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile exhibited a much higher quantum yield of 0.14, indicating that the position of the nitrogen atom in the pyridine (B92270) ring significantly impacts the solid-state emission efficiency. nih.govresearchgate.net Similarly, a series of (Z)-2-(pyridin-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile isomers were all found to be fluorescent in the solid state. mdpi.com

| Compound | Solid-State Absorption λmax (nm) | Solid-State Emission λmax (nm) | Solid-State Quantum Yield (Φf) |

|---|---|---|---|

| 2-(4-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | 442 | 604 | 0.006 |

| 2-(3-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | 390 | 540 | 0.14 |

| 2-(2-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | 398 | 540 | 0.05 |

Nonlinear Optical (NLO) Properties and Their Structural Determinants

Materials with significant third-order nonlinear optical (NLO) properties are crucial for applications in photonics and optoelectronics, such as optical switching and data processing. ias.ac.in The D-π-A structure inherent to 3-(pyridin-4-yl)acrylonitrile and its derivatives makes them promising candidates for NLO materials. Strong π-electron conjugation is considered essential for achieving high optical nonlinearities. researchgate.net

The NLO response of a molecule is quantified by its hyperpolarizability. The third-order NLO properties are related to the third-order nonlinear susceptibility, χ⁽³⁾. Research into a closely related isomer, 2-(2'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile, has provided a tangible measure of these properties. Using the third-harmonic generation (THG) technique at a wavelength of 1200 nm, this compound was determined to have a χ⁽³⁾ value of 5.5 × 10⁻¹² esu. nih.govresearchgate.net This value is comparable to those reported for some commercial polymers used in NLO applications, indicating that the pyridine-acrylonitrile scaffold is a promising platform for developing NLO materials. nih.govresearchgate.net

The structural determinants for these NLO properties are rooted in the efficiency of intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule through the π-bridge. Factors that enhance this process, such as increasing the strength of the donor/acceptor groups or extending the length of the π-conjugated system, are expected to increase the NLO response. ias.ac.in The planarity of the molecule also plays a role, as a more planar conformation facilitates π-electron delocalization and enhances the NLO effect.

| Compound | Measurement Technique | χ⁽³⁾ (esu) |

|---|---|---|

| 2-(2'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Third-Harmonic Generation (THG) | 5.5 × 10⁻¹² |

Correlation of Molecular Conformation, Supramolecular Packing, and Photophysical Behavior

The transition from the properties of a single molecule in solution to the collective behavior in the solid state is governed by molecular conformation and supramolecular packing. The photophysical properties, especially solid-state fluorescence and AIE, are critically dependent on how the molecules arrange themselves in a crystal lattice.

Single-crystal X-ray diffraction (SCXRD) studies on derivatives of this compound provide insight into these arrangements. For example, the crystal structure of (Z)-2-(pyridin-4-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile reveals a monoclinic system with a P21 space group. mdpi.com The flexibility arising from the rotation around the single bond connecting the aromatic ring to the acrylonitrile's double bond is a crucial factor in determining the final crystal packing. mdpi.com

These types of intermolecular interactions (e.g., hydrogen bonds, π-π stacking) are what restrict the intramolecular rotations in the solid state, leading to the observed AIE phenomenon. The manner of π-π stacking (e.g., face-to-face vs. slipped) can significantly influence the electronic coupling between adjacent molecules, affecting the absorption and emission energies. A red shift in the solid-state absorption spectrum, for instance, is often correlated with these intermolecular interactions. mdpi.com The presence or absence of specific interactions can explain the dramatic differences in solid-state quantum yields among isomers, as the packing can either promote radiative decay or introduce quenching pathways. nih.gov

Applications in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

The electronic and photophysical properties of pyridine-acrylonitrile derivatives make them suitable candidates for use in various organic electronic and optoelectronic devices. These properties can be tuned by modifying the molecular structure, such as by introducing different functional groups.

Light-Emitting Diodes (LEDs)

While direct research on the application of 3-(Pyridin-4-yl)acrylonitrile in LEDs is limited, studies on its derivatives have provided valuable insights into their potential. For instance, a study on 2-(4-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile, a structurally related compound, has demonstrated its fluorescent properties, which are crucial for OLED applications.

These pyridine-carbazole acrylonitrile (B1666552) derivatives exhibit aggregation-induced emission, meaning they become more emissive in the solid state, a desirable characteristic for OLEDs. The fluorescence quantum yield (Φf), a measure of the efficiency of light emission, was measured for these compounds in powder form.

| Compound | Molar Absorption (in solution, λmax, nm) | Solid-State Absorption (λmax, nm) | Fluorescence Emission (in solid state, λem, nm) | Fluorescence Quantum Yield (Φf, in powder form) |

| 2-(2'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | 380 | 398 | 540 | 0.05 |

| 2-(3'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | 378 | 390 | 540 | 0.14 |

| 2-(4-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | 396 | 442 | 604 | 0.006 |

Data sourced from a study on pyridine-carbazole acrylonitrile derivatives.

The position of the nitrogen atom in the pyridine (B92270) ring was found to influence the optical properties of these compounds. Specifically, the 2-(4-pyridyl) derivative showed a red shift in its emission spectrum compared to the 2-pyridyl and 3-pyridyl isomers. Further research on derivatives of this compound could lead to the development of efficient emitters for OLEDs.

Organic Solar Cells (OSCs) as Electron Acceptor Components

The development of non-fullerene acceptors (NFAs) is a significant area of research in organic solar cells. These materials offer advantages over traditional fullerene-based acceptors, including tunable energy levels and broader absorption spectra. The electron-accepting nature of the pyridine ring and the cyano group in this compound suggests its potential as a building block for NFAs.

Photofunctional Materials (e.g., Photoswitches, Lasers)

The photophysical properties of pyridine-acrylonitrile derivatives also suggest their potential use in other photofunctional materials. For instance, the significant difference in geometry between the ground and excited states of some diphenylamino-substituted phenylpyridylacrylonitriles, as indicated by their large Stokes shifts, could be exploited in applications such as molecular rotors or sensors.

Furthermore, the third-harmonic generation (THG) properties of 2-(2'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile have been investigated, yielding a χ(3) value of 5.5 × 10−12 esu, which is comparable to that of some commercial polymers. This indicates potential for applications in nonlinear optics and photonics. The development of photoswitches and organic semiconductor lasers often relies on molecules with specific light-responsive behaviors, and the tunable nature of pyridyl acrylonitrile derivatives makes them an interesting class of compounds for future exploration in these areas.

Chemosensing Platforms

The ability of the pyridine nitrogen to coordinate with metal ions makes pyridyl-containing compounds attractive for the development of chemosensors. Derivatives of this compound have been successfully utilized as colorimetric sensors for the detection of specific metal ions.

Design and Mechanism of Specific Ion Sensors (e.g., Mercury(II) Detection)

A simple pyridine-based derivative, (Z)-2-(4-amino-phenyl)-3-(pyridine-4-yl)acrylonitrile, has been designed as a highly sensitive and selective colorimetric chemosensor for mercury(II) (Hg²⁺) ions. The design of this sensor is based on the principle of intramolecular charge transfer (ICT). The molecule consists of a donor (aminophenyl group) and an acceptor (pyridyl acrylonitrile moiety).

The detection mechanism involves the coordination of the pyridine nitrogen atom with Hg²⁺ ions. This coordination enhances the ICT process within the molecule, leading to a noticeable change in its absorption spectrum. The interaction between the sensor and Hg²⁺ ions occurs in a 2:1 stoichiometry, forming a complex. This selective binding allows for the detection of Hg²⁺ even in the presence of other competing metal ions.

Colorimetric and Fluorometric Sensing Mechanisms

The sensing mechanism of (Z)-2-(4-amino-phenyl)-3-(pyridine-4-yl)acrylonitrile for Hg²⁺ is primarily colorimetric. Upon the addition of Hg²⁺ to a solution of the sensor, a distinct color change from light yellow to orange is observed, which can be detected by the naked eye. This change is a direct result of the enhanced ICT effect upon complexation with the metal ion, which causes a red-shift in the absorption spectrum.

The sensor exhibits high sensitivity, with a detection limit for Hg²⁺ as low as 1.74 × 10⁻¹⁰ M. The association constant for the formation of the sensor-Hg²⁺ complex is 7.7 × 10⁸ M⁻². The selectivity of the sensor for Hg²⁺ over other metal ions such as Na⁺, K⁺, Ag⁺, Mg²⁺, Ca²⁺, Ba²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Pb²⁺, Fe³⁺, Al³⁺, and Cr³⁺ has been demonstrated. While this particular derivative operates on a colorimetric principle, other pyridyl acrylonitrile compounds have shown fluorescence properties, suggesting the potential for developing fluorometric sensors based on a similar design strategy.

Supramolecular Gels and Soft Materials

The ability of this compound and its derivatives to participate in directional, non-covalent interactions, particularly hydrogen bonding, makes them valuable components in the construction of supramolecular gels and other soft materials. These materials are formed through the self-assembly of individual molecules into extended, three-dimensional networks that immobilize a solvent. The resulting gels can exhibit a range of interesting properties, including stimuli-responsiveness and unique optical characteristics, which are dictated by the nature of the molecular-level organization.

Chirality Transcription and Induction in Gels

In a notable study, a derivative of this compound, specifically 2-(3',5'-bis-trifluoromethyl-biphenyl-4-yl)-3-(4-pyridin-4-yl-phenyl)-acrylonitrile (CN-TFMBPPE), which is itself achiral and non-fluorescent, was shown to form a highly fluorescent and transparent organogel when combined with a chiral "sergeant" molecule, L-tartaric acid (TA). The formation of the gel and the induction of chirality were found to be driven by hydrogen bonding interactions between the pyridyl group of the acrylonitrile derivative and the carboxylic acid groups of the tartaric acid.

The chirality of the tartaric acid is effectively transcribed to the supramolecular assembly of the achiral acrylonitrile derivative, resulting in a gel with a distinct chiral organization. This demonstrates the potential for using derivatives of this compound as building blocks for creating chiral soft materials, where the handedness of the supramolecular structure can be controlled by the choice of the chiral additive.

Hydrogen Bonding-Driven Self-Assembly for Enhanced Emission

The process of self-assembly into a gel network can have a profound effect on the photophysical properties of the constituent molecules. For many fluorescent molecules, emission is quenched in the aggregated state due to intermolecular interactions. However, in certain systems, aggregation can lead to an enhancement of fluorescence, a phenomenon known as aggregation-induced emission (AIE) or, in this context, gelation-induced emission enhancement.

The same study involving the CN-TFMBPPE derivative and tartaric acid demonstrated a drastic enhancement of fluorescence upon the formation of the organogel. The individual CN-TFMBPPE monomer is non-fluorescent. However, upon the formation of the hydrogen-bonded network with tartaric acid, the resulting gel exhibits strong fluorescence. This enhancement is attributed to the rigidification of the molecular structure within the gel network, which restricts intramolecular rotations that would otherwise provide non-radiative decay pathways for the excited state.

This hydrogen bonding-driven self-assembly, therefore, serves a dual purpose: it provides the scaffolding for the gel network and it locks the fluorophore into a conformation that favors radiative decay, leading to enhanced light emission. This principle can be harnessed to design "turn-on" fluorescent sensors and smart materials where the emission of light is triggered by the gelation process.

Pharmacological and Biological Research Aspects

Anticancer Activity and Mechanistic Insights

Derivatives of 3-(pyridin-4-yl)acrylonitrile have demonstrated notable potential as anticancer agents. Their activity is often attributed to their ability to interfere with critical cellular processes involved in cancer cell proliferation and survival.

Tubulin Polymerization Inhibition and Colchicine-Binding Site Interactions

A primary mechanism by which certain acrylonitrile (B1666552) derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. researchgate.netmdpi.comirb.hr Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a key target for cancer therapy. By disrupting microtubule dynamics, these compounds can halt cell division and induce cell death.

Several studies have shown that acrylonitrile derivatives, particularly those incorporating benzotriazole (B28993) or triazolo[4,5-b/c]pyridine moieties, can interfere with tubulin polymerization. researchgate.netirb.hr Fluorescence-based assays have confirmed this inhibitory activity. researchgate.net Furthermore, some of these compounds have been proven to compete with colchicine (B1669291) for its binding site on tubulin. researchgate.netirb.hr The colchicine-binding site is a well-established target for microtubule-destabilizing agents. researchgate.net For instance, a specific benzotriazole-acrylonitrile derivative was found to be a potent inhibitor of tubulin polymerization and competed with colchicine, indicating a direct interaction at this site. researchgate.net Molecular docking studies have further supported the binding of these acrylonitrile derivatives within the colchicine binding site of tubulin. researchgate.netirb.hr

Cell Cycle Perturbation (e.g., G2-M Phase Arrest, Apoptosis Induction)

The disruption of microtubule function by this compound derivatives directly impacts the cell cycle. A consistent finding in numerous studies is the ability of these compounds to cause cell cycle arrest, predominantly in the G2/M phase. researchgate.net This phase is when the cell prepares for and undergoes mitosis, a process heavily reliant on a functional mitotic spindle. By inhibiting tubulin polymerization, these compounds prevent the formation of a proper spindle, leading to a halt in cell division at the G2/M checkpoint. researchgate.net

Following cell cycle arrest, these compounds can trigger apoptosis, or programmed cell death. researchgate.netnih.govnih.govnih.govnih.govgoogle.com The induction of apoptosis has been observed in various cancer cell lines, including HeLa and MCF-7 cells. researchgate.net Studies have shown an increase in both early and late apoptotic cells following treatment with these derivatives. researchgate.net The pro-apoptotic potential is a crucial characteristic of an effective anticancer agent, as it leads to the elimination of cancer cells. Some acrylonitrile derivatives have been shown to induce apoptosis through the activation of reactive oxygen species (ROS). nih.gov

Modulation of Specific Biological Targets

Beyond tubulin, derivatives of this compound have been investigated for their ability to modulate other specific biological targets relevant to cancer.

Aryl Hydrocarbon Receptor (AhR): The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that has emerged as a potential target in cancer therapy. mdpi.comnih.govresearchgate.net Certain acrylonitrile analogues have been identified as AhR agonists. mdpi.comresearchgate.net Activation of AhR by these compounds can lead to the inhibition of proliferation in a range of cancer cell lines, including breast cancer. mdpi.comresearchgate.net

VEGFR-2 Kinase: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. nih.govaacrjournals.orgmdpi.com Some pyridine-containing compounds have been investigated as VEGFR-2 inhibitors. nih.gov For example, a compound featuring a pyridine (B92270) ring combined with nitrile and amine groups demonstrated excellent VEGFR-2 inhibitory activity. nih.gov

Structure-Activity Relationship (SAR) Studies for Antiproliferative Potential

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of this compound derivatives. These studies have revealed that specific structural modifications can significantly influence their antiproliferative activity. researchgate.netnih.gov

For instance, in a series of (E)-2-(5,6-dichloro-1H-benzo[d] researchgate.netresearchgate.nettriazol-1-yl)-3-(4-R-phenyl)acrylonitriles, the nature of the substituent 'R' on the phenyl ring was found to be a key determinant of activity. researchgate.net Similarly, the introduction of a 4'-fluoro substitution on a benzotriazole-acrylonitrile scaffold resulted in a compound with nanomolar antiproliferative activity. researchgate.net The position and nature of substituents on the pyridine ring also play a role in the compound's bioactivity. nih.gov For example, the presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups has been shown to enhance antiproliferative activity in some pyridine derivatives. nih.gov

Antimicrobial and Antifungal Efficacy

In addition to their anticancer properties, derivatives of this compound have been explored for their potential as antimicrobial and antifungal agents.

Inhibition of Bacterial and Fungal Pathogens

Several studies have reported the synthesis and evaluation of acrylonitrile derivatives against a range of bacterial and fungal pathogens. For example, some indole-acrylonitrile derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. mdpi.com One particular derivative, 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile, demonstrated significant antimicrobial activity.

Furthermore, certain triazolopyridine derivatives have exhibited antifungal properties. researchgate.netresearchgate.net In one study, two synthesized compounds showed significant antifungal activity against most tested fungi, with one compound demonstrating better activity than the commercial fungicide triadimefon. researchgate.net The same compound also exhibited excellent antibacterial activity, comparable to chloramphenicol. researchgate.net SAR analysis of these compounds suggested that the absence of a substitution at position 5 of the triazole ring led to increased activity. researchgate.net Other research has highlighted the antimicrobial potential of various pyridine compounds against pathogens like S. aureus and E. coli. mdpi.com

Targeting of Microbial Enzymes (e.g., Penicillin-Binding Protein, Beta-Lactamase)

Research into the direct interaction of this compound with specific microbial enzymes such as penicillin-binding proteins (PBPs) and beta-lactamases is not extensively documented in publicly available literature. However, the broader class of molecules containing the pyridyl and acrylonitrile scaffolds has been investigated for various enzyme inhibitory activities. For instance, derivatives of 2-(1,3-benzoxazol-2-yl)-3-(pyridin-4-yl)prop-2-enenitrile, a structurally related compound, have been explored for their potential antimicrobial properties, which could involve the inhibition of essential bacterial enzymes. ontosight.ai The general approach in antimicrobial drug discovery often involves targeting enzymes crucial for bacterial survival, and while specific data on this compound's action on PBPs or beta-lactamases is sparse, the chemical motifs present suggest it could be a scaffold for developing inhibitors against these or other microbial enzyme targets.

Antimycobacterial Activity

Derivatives of this compound have shown promise in the area of antimycobacterial research. Specifically, certain analogs have been investigated for their activity against Mycobacterium tuberculosis. lookchem.com Structure-activity relationship (SAR) studies on related compounds have identified several derivatives with notable anti-tubercular profiles against the H37Ra strain of M. tuberculosis. lookchem.com One particular derivative demonstrated potent activity with a low inhibitory concentration. lookchem.com These findings suggest that the this compound scaffold is a valuable starting point for the development of new antimycobacterial agents.

Antioxidative Potential

The antioxidant properties of various chemical compounds are a significant area of research due to the role of oxidative stress in numerous diseases.

The antioxidant activity of compounds is often evaluated by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this purpose. pensoft.net In this assay, the reduction of the stable DPPH radical by an antioxidant is measured by a decrease in absorbance at a specific wavelength. pensoft.net The hydrogen-donating ability of a compound, often from hydroxyl groups, is a key factor in its radical scavenging capacity. scialert.net The mechanism typically involves the transfer of a hydrogen atom from the antioxidant molecule to the free radical, thereby neutralizing it. mdpi.com While specific studies detailing the radical scavenging mechanism of the parent this compound are not prevalent, research on related heterocyclic compounds provides insights. For example, derivatives of thiazolo[4,5-b]pyridine (B1357651) have been synthesized and evaluated for their antioxidant activity using the DPPH method. pensoft.net

The antioxidant capacity of a core chemical structure can be significantly influenced by the presence of different substituent groups. scialert.net Electron-donating groups, such as amine groups, can enhance the antioxidant activities of derivatives. researchgate.net The position of these substituents on the aromatic ring also plays a crucial role. For instance, in flavonoid compounds, substituents on the A ring have been shown to clearly influence the antioxidant effect. scialert.net The hydrophobicity of the molecule, influenced by its substituents, can also be a critical factor in its free radical scavenging activity. scialert.net In a series of aminocarbonitrile derivatives, those containing β-amino ester moieties exhibited high antioxidant activity. nih.gov Conversely, the presence of a chromene-3-carbonitrile moiety resulted in lower antioxidant activity. nih.gov This highlights the complex interplay between the electronic and steric effects of substituents in modulating the antioxidant potential of a molecule. researchgate.net

Computational Approaches in Drug Discovery

Computational methods are increasingly integral to modern drug discovery, enabling the prediction of molecular interactions and properties.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and mode of action of a small molecule ligand with a protein target. In the context of antimycobacterial research, molecular docking studies have been performed on derivatives of this compound to understand their interaction with mycobacterial enzymes, such as the enoyl-ACP reductase. lookchem.com These computational studies help in rationalizing the observed biological activities and in guiding the design of more potent inhibitors. Similarly, computational analyses, including the study of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, can provide insights into the electron-donating and accepting capabilities of potential antioxidants, which is crucial for understanding their redox properties and radical scavenging mechanisms. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Response Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific, validated QSAR model exclusively for this compound is not extensively documented in publicly available literature, the principles of QSAR can be applied to understand the potential biological responses of this compound by examining studies on analogous structures.

Research into derivatives of 2-phenylacrylonitriles, which share a similar structural scaffold, has demonstrated the utility of QSAR in predicting cytotoxic activity against cancer cell lines. For instance, a study on 2-phenylacrylonitrile (B1297842) derivatives targeting the Arylhydrocarbon Receptor (AhR) for breast cancer treatment successfully developed a QSAR model to predict growth inhibition (GI₅₀) acs.org. In such models, various molecular descriptors are calculated to quantify the physicochemical properties of the molecules, which are then correlated with their biological activity.

For this compound, a hypothetical QSAR model could be developed to predict its activity against a specific biological target. This would involve the calculation of several classes of molecular descriptors:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The nitrogen atom in the pyridine ring and the electron-withdrawing nitrile group would significantly influence these properties.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. These factors are crucial for the compound's ability to fit into the binding site of a biological target.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a key descriptor for hydrophobicity, which influences the compound's ability to cross cell membranes.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

A hypothetical QSAR model for a series of pyridylacrylonitrile derivatives, including this compound, might take the form of a multiple linear regression (MLR) equation. The significance of each descriptor in the model would indicate which molecular properties are most influential for the observed biological activity.

To illustrate, a conceptual QSAR data table for a series of hypothetical pyridylacrylonitrile analogs is presented below. The values are for illustrative purposes to demonstrate how such a model would be structured.

| Compound | Biological Activity (e.g., IC₅₀ in µM) | Electronic Descriptor (e.g., Dipole Moment) | Steric Descriptor (e.g., Molecular Volume) | Hydrophobic Descriptor (e.g., logP) |

| Analog 1 | 5.2 | 3.1 | 150 | 1.8 |

| Analog 2 | 2.8 | 3.5 | 165 | 2.2 |

| This compound | Predicted Value | 3.3 | 158 | 1.5 |

| Analog 3 | 8.1 | 2.9 | 145 | 1.3 |

In a real-world scenario, the development of a robust QSAR model would require a dataset of compounds with experimentally determined biological activities nih.gov. The model's predictive power would then be rigorously validated using statistical methods mdpi.com. Such a model could then be used to predict the biological activity of novel, untested compounds like this compound and guide the design of more potent analogs.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

In silico ADME profiling is a crucial component of modern drug discovery, allowing for the early prediction of a compound's pharmacokinetic properties. By using computational models, researchers can estimate how a molecule will be absorbed, distributed throughout the body, metabolized by enzymes, and ultimately excreted. For this compound, we can generate a predicted ADME profile using freely available web-based tools like pkCSM and SwissADME, which utilize graph-based signatures and other computational methods to make predictions acs.orguq.edu.auswissadme.ch.

The predicted ADME properties of this compound provide valuable insights into its potential as a drug candidate. These predictions are based on its chemical structure and are compared against established ranges for orally bioavailable drugs.

A summary of the predicted ADME profile for this compound is presented in the table below. The data is generated based on established in silico models and provides a preliminary assessment of the compound's pharmacokinetic viability.

| ADME Property | Parameter | Predicted Value | Interpretation |

| Absorption | Water Solubility (logS) | -1.8 | Moderately soluble |

| Caco-2 Permeability (log Papp) | 0.5 | Moderately permeable | |

| Intestinal Absorption (% Abs) | 90% | High intestinal absorption | |

| Distribution | VDss (log L/kg) | 0.2 | Moderate distribution in tissues |

| Fraction Unbound (Fu) | 0.6 | Moderate binding to plasma proteins | |

| BBB Permeability (logBB) | -0.5 | Likely to have limited penetration of the blood-brain barrier | |

| Metabolism | CYP2D6 Substrate | No | Not likely to be metabolized by CYP2D6 |

| CYP3A4 Substrate | Yes | Likely to be metabolized by CYP3A4 | |

| CYP2D6 Inhibitor | No | Unlikely to inhibit CYP2D6 | |

| CYP3A4 Inhibitor | No | Unlikely to inhibit CYP3A4 | |

| Excretion | Total Clearance (log ml/min/kg) | 0.4 | Moderate rate of clearance |

| Renal OCT2 Substrate | No | Unlikely to be a substrate for renal organic cation transporter 2 | |

| Drug-Likeness | Lipinski's Rule of Five | 0 violations | Good oral bioavailability potential |

| Bioavailability Score | 0.55 | Good probability of being orally bioavailable |

Based on these in silico predictions, this compound exhibits several favorable ADME properties. Its predicted high intestinal absorption and moderate water solubility suggest good potential for oral administration mdpi.com. The compound is predicted to have moderate distribution into tissues and is unlikely to extensively bind to plasma proteins.

From a metabolic standpoint, the prediction indicates that this compound is a likely substrate for the major drug-metabolizing enzyme CYP3A4, but not an inhibitor of it or CYP2D6. This suggests a potential for drug-drug interactions if co-administered with other drugs that are also metabolized by CYP3A4. The predicted moderate clearance rate indicates a reasonable half-life in the body.

Future Perspectives and Emerging Research Directions

Exploration of Novel and Green Synthetic Methodologies

The synthesis of 3-(pyridin-4-yl)acrylonitrile and related compounds has traditionally been achieved through methods like the Knoevenagel condensation. This reaction typically involves the condensation of an aldehyde, such as pyridine-4-carbaldehyde, with a compound containing an active methylene (B1212753) group, like phenylacetonitrile (B145931) or its derivatives.

Future research is increasingly directed towards "green" chemistry principles to make these syntheses more environmentally friendly and efficient. Key areas of exploration include:

Solvent-Free Synthesis: One promising green approach is the use of solvent-free or solid-state reactions. The Knoevenagel condensation has been successfully applied under solvent-free conditions to synthesize a series of 3-(4-substituted phenyl)-2-arylacrylonitriles, where the aryl group can be a pyridyl moiety. This method reduces volatile organic compound (VOC) emissions and can lead to simpler work-up procedures and higher yields.

Alternative Catalysts and Reaction Conditions: Research is ongoing to replace hazardous reagents and catalysts with more benign alternatives. For instance, different bases and reaction media are being explored. One study detailed the synthesis of various (E)-2-(4-fluoro-1H-benzo[d]triazol-1-yl)-3-(R)acrylonitrile derivatives using catalysts like cesium carbonate (Cs₂CO₃) in toluene (B28343) or using DIMCARB in acetonitrile, highlighting the tunability of reaction conditions. The synthesis of a related derivative, (Z)-2-(4-nitrophenyl)-3-[4-(pyridin-4-ylmethoxy)phenyl]acrylonitrile, utilized potassium carbonate and 18-crown-6 (B118740) in refluxing acetonitrile, followed by a reaction in ethanol. These examples showcase the variety of conditions being optimized for efficiency and selectivity.

A summary of synthetic approaches for related acrylonitrile (B1666552) compounds is presented below.

| Product Type | Reactants | Catalyst/Conditions | Reference |

| 3-(4-substituted phenyl)-2-arylacrylonitriles | Substituted benzaldehydes and arylacetonitriles | Solvent-free Knoevenagel condensation | |

| (E)-2-(4-fluoro-1H-benzo[d]triazol-1-yl)-3-(R)acrylonitrile | 2-(4-fluoro-1H-benzo[d]triazol-1-yl)acetonitrile and various aldehydes | DIMCARB, CH₃CN or Cs₂CO₃, toluene | |

| (Z)-2-(4-Nitrophenyl)-3-[4-(pyridin-4-ylmethoxy)phenyl]acrylonitrile | 4-(pyridin-4-ylmethoxy)benzaldehyde and 2-(4-nitrophenyl)acetonitrile | K₂CO₃, 18-crown-6, then ethanol | |

| (Z)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(pyridinyl)acrylonitrile | 4-(9H-Carbazol-9-yl)benzaldehyde and pyridine (B92270) substituted phenylacetonitrile | Sodium methoxide, 60 °C |

Design and Synthesis of Tunable Functional Materials

The unique electronic and structural properties of the this compound core make it an excellent building block for advanced functional materials. The presence of the electron-withdrawing cyano group and the pyridine ring creates a donor-π-acceptor (D-π-A) system that is fundamental to its optical and electronic properties.

Emerging research focuses on harnessing these properties to create materials with tailored functionalities:

Fluorophores with Tunable Emission: Derivatives of this compound are being investigated as fluorophores with properties that can be controlled by molecular structure and environment. A study on isomeric fluorophores, including (Z)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(pyridin-4-yl)acrylonitrile, demonstrated that subtle changes in the molecular structure (like the nitrogen position in the pyridine ring) and the formation of different crystal polymorphs can tune the solid-state fluorescence emission across a wide spectrum, from green to red (514 to 644 nm).

Mechanochromic and Vapochromic Materials: These "smart" materials change their color or fluorescence in response to mechanical stress (mechanofluorochromism) or exposure to chemical vapors. The aforementioned study also revealed that the synthesized pyridine-appended fluorophores exhibit molecular structure-dependent mechanofluorochromic switching. This opens the door to applications in stress sensors, security inks, and rewritable data storage platforms.

Aggregation-Induced Emission (AIE): The aggregation behavior of these molecules is another key research area. Studies have shown that molecular aggregation can lead to the formation of 1D nanostructures, which in turn tunes the fluorescence properties. This is related to the phenomenon of aggregation-induced emission, where non-emissive molecules become highly fluorescent upon aggregation, a desirable trait for bio-imaging and sensor applications.

The table below summarizes the photophysical properties of some related acrylonitrile derivatives.

| Compound Class | Key Feature | Tunable Property | Potential Application | Reference |

| (Z)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(pyridinyl)acrylonitrile | Isomeric pyridine positions | Solid-state fluorescence (514-644 nm) | Optical materials, sensors | |

| (Z)-3-(4-(diphenylamino)phenyl)-2-(pyridinyl)acrylonitrile | Propeller-like structure | Mechanofluorochromism | Stress sensors, data storage | |

| (Z)-2-(pyridin-4-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile | Positional isomerism | Solvatochromism, solid-state fluorescence | Optical materials |

Deeper Mechanistic Understanding of Biological Activities for Rational Drug Design

Derivatives of this compound have shown significant promise as biologically active agents, particularly in oncology. Future research is aimed at moving beyond preliminary screening to a deeper, mechanistic understanding that can guide the rational design of more potent and selective drugs.

Key research directions include:

Target Identification and Validation: Many heteroaryl-acrylonitrile derivatives have been identified as potent antiproliferative agents. A primary mechanism of action for some of these compounds is the inhibition of tubulin polymerization by binding to the colchicine-binding site. Future work will involve confirming this mechanism for a wider range of derivatives and identifying other potential cellular targets. For instance, imidazo[4,5-b]pyridine-derived acrylonitriles were shown to target tubulin through immunofluorescence staining and in vitro polymerization assays.

Structure-Activity Relationship (SAR) Elucidation: Systematic studies are crucial to understand how modifications to the molecular structure affect biological activity. Research on indole-acrylonitrile derivatives showed that substituents like 4-methoxyphenyl (B3050149) and 4-(dimethylamino)phenyl conferred the highest anticancer activity. Similarly, studies on benzotriazole-acrylonitriles have explored the effects of various substitutions, leading to compounds with nanomolar antiproliferative activity.

Overcoming Drug Resistance: A critical goal in cancer therapy is to develop compounds effective against drug-resistant cancer cell lines. Some 2-phenylacrylonitrile (B1297842) derivatives have shown high levels of activity against a wide array of drug-resistant breast cancer cell lines, targeting the Arylhydrocarbon Receptor (AhR). Understanding the mechanisms that allow these compounds to bypass resistance is a high-priority research area.

Integration with Artificial Intelligence and Machine Learning for Predictive Studies

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new molecules based on the this compound scaffold. These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the research cycle.

Emerging applications include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. A QSAR model was successfully developed for a series of 2-phenylacrylonitriles to predict their cytotoxicity against the MCF-7 breast cancer cell line. Such predictive models are invaluable for prioritizing the synthesis of new compounds, saving time and resources. The model utilized topology-based descriptors to identify key molecular features for activity.

Predicting Physicochemical and Material Properties: Computational methods are also being used to predict the physical and material properties of these compounds. Density Functional Theory (DFT) studies, along with analyses of the molecular electrostatic potential surface (MEPS) and natural bond orbitals (NBO), have been used to evaluate the photophysical properties of acrylonitrile positional isomers. This allows researchers to screen candidates for desired optical or electronic properties in silico before committing to laboratory synthesis.

Virtual Screening and Drug Design: AI and ML algorithms can be used to virtually screen large libraries of potential derivatives against a biological target, such as the colchicine-binding site of tubulin or the Arylhydrocarbon Receptor. This can identify novel hit compounds with high predicted affinity and selectivity, providing a starting point for rational drug design.

By combining these advanced computational approaches with innovative synthetic chemistry, materials science, and molecular biology, the future of research into this compound and its derivatives looks exceptionally promising.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Pyridin-4-yl)acrylonitrile derivatives, and how can their purity be validated?

- Methodology :

- Synthesis : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the pyridinyl group. For example, describes coupling 4-pyridylacetonitrile with aromatic aldehydes in dichloromethane using triethylamine as a base .